5,15-Dimesitylporphyrin

Description

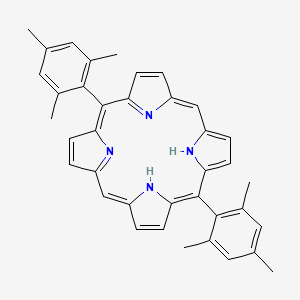

5,15-Dimesitylporphyrin: is a synthetic porphyrin derivative characterized by the presence of two mesityl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The mesityl groups, which are 2,4,6-trimethylphenyl groups, provide steric hindrance and influence the electronic properties of the porphyrin core.

Properties

Molecular Formula |

C38H34N4 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

5,15-bis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C38H34N4/c1-21-15-23(3)35(24(4)16-21)37-31-11-7-27(39-31)19-29-9-13-33(41-29)38(36-25(5)17-22(2)18-26(36)6)34-14-10-30(42-34)20-28-8-12-32(37)40-28/h7-20,39-40H,1-6H3 |

InChI Key |

ZHJSZKMJNVEFEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=C(C=C(C=C7C)C)C)C=C4)N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Dimesitylporphyrin typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, where pyrrole and mesitaldehyde are reacted in the presence of trifluoroacetic acid and oxidized with chloranil to yield the desired porphyrin .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptations of laboratory synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5,15-Dimesitylporphyrin undergoes various chemical reactions, including:

Oxidation: The porphyrin core can be oxidized to form porphyrin dications.

Reduction: Reduction reactions can lead to the formation of porphyrin anions.

Substitution: The mesityl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of porphyrin dications.

Reduction: Formation of porphyrin anions.

Substitution: Introduction of various substituents on the mesityl groups, such as halogens or nitro groups.

Scientific Research Applications

Chemistry: 5,15-Dimesitylporphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. It serves as a ligand in coordination chemistry and is used to study the electronic properties of porphyrins.

Biology: In biological research, this compound is used to model heme-containing proteins and enzymes. It helps in understanding the structure-function relationships of these biomolecules.

Medicine: The compound is explored for its potential in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.

Industry: this compound is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 5,15-Dimesitylporphyrin in photodynamic therapy involves the absorption of light, leading to an excited singlet state. This state undergoes intersystem crossing to a triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell death by damaging cellular components, including lipids, proteins, and nucleic acids .

Comparison with Similar Compounds

5,10,15,20-Tetraphenylporphyrin: Lacks the steric hindrance provided by mesityl groups, leading to different electronic properties.

5,15-Diphenylporphyrin: Similar structure but with phenyl groups instead of mesityl groups, resulting in less steric hindrance.

5,10,15,20-Tetraarylporphyrins: A broader class of porphyrins with various aryl substituents.

Uniqueness: 5,15-Dimesitylporphyrin is unique due to the presence of bulky mesityl groups, which provide steric protection to the porphyrin core. This steric hindrance influences the compound’s electronic properties, making it more resistant to aggregation and enhancing its solubility in organic solvents .

Biological Activity

5,15-Dimesitylporphyrin (DMP) is a synthetic porphyrin compound characterized by two mesityl groups at the 5 and 15 positions of the porphyrin ring. Its unique structure grants it significant optical and electrochemical properties, making it a subject of interest in various biological applications. This article provides an overview of the biological activity of DMP, including its synthesis, properties, and potential applications based on recent research findings.

Synthesis and Structural Properties

This compound can be synthesized through various methods, typically involving the condensation of pyrrole with aldehydes or ketones in the presence of strong acids. The resulting compound exhibits distinct optical properties due to its conjugated π-system.

Table 1: Summary of Optical Properties

| Property | Value |

|---|---|

| Molecular Formula | C38H34N4 |

| Absorption Maximum (Soret) | ~420 nm |

| Emission Maximum | ~650 nm |

| Fluorescence Lifetime | Varies with solvent |

The presence of bulky mesityl groups enhances the solubility of DMP in organic solvents, facilitating its use in various applications, including photodynamic therapy (PDT) and as a photosensitizer.

Photodynamic Therapy Applications

DMP has shown promise as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. In one study, DMP was modified to form a conjugated porphyrin that effectively sensitized near-infrared emission from ytterbium(III) ions. This modification allowed for deeper tissue penetration during PDT, enhancing its therapeutic potential against tumors .

Case Study: Tumor Cell Targeting

In vitro studies have demonstrated that DMP derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, phenothiazine-bridged DMP derivatives were tested on human ovarian tumor cells (OVCAR-3). The compounds displayed moderate toxicity, indicating their potential for use in targeted cancer therapies .

Antioxidant Activity

DMP also exhibits antioxidant properties. Research indicates that porphyrins can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a crucial role.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Antioxidant (Trolox) | 15 |

The electrochemical behavior of DMP has been extensively studied using cyclic voltammetry. The redox potentials provide insight into the electron-donating and accepting capabilities of the compound, which are crucial for its function as a catalyst in various reactions.

Table 3: Electrochemical Properties

| Property | Value |

|---|---|

| Eox (Oxidation Potential) | +0.80 V |

| Ered (Reduction Potential) | -0.50 V |

These properties suggest that DMP can participate in electron transfer processes, which may enhance its utility in bioelectronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.